molecular formula C23H18FN3O3 B2781972 2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoate CAS No. 956784-12-6

2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoate

Cat. No.: B2781972
CAS No.: 956784-12-6
M. Wt: 403.413
InChI Key: MZLKXSJKNUJUBT-FMIVXFBMSA-N
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Description

Phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate is a complex organic compound that features a phenacyl group, a cyanoethyl group, and a fluorophenyl group attached to a pyrazole ring

Scientific Research Applications

Phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Future Directions

: Duan, K., Ning, J., Zhou, L., Xu, W., Feng, C., Yang, T., Wang, S., & Liu, J. (2020). 1-(2-Cyanoethyl)pyrrole enables excellent battery performance at high temperature via the synergistic effect of Lewis base and C N functional groups. Chemical Communications, 56(60), 8497–8500. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone.

    Introduction of the cyanoethyl group: This step involves the alkylation of the pyrazole ring with 2-bromoacetonitrile.

    Addition of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Formation of the phenacyl group: This involves the reaction of the intermediate with phenacyl bromide under basic conditions.

    Final condensation: The final step is the condensation of the intermediate with (E)-3-bromoprop-2-enoate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The phenacyl group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking. The phenacyl group can undergo further chemical modifications, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenacyl bromide: A simpler compound with a phenacyl group attached to a bromine atom.

    N-phenacyl thiazolium bromide: Contains a phenacyl group attached to a thiazole ring.

    Phenacyl chloride: Similar to phenacyl bromide but with a chlorine atom.

Uniqueness

Phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate is unique due to the presence of multiple functional groups, including the cyanoethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c24-20-10-7-18(8-11-20)23-19(15-27(26-23)14-4-13-25)9-12-22(29)30-16-21(28)17-5-2-1-3-6-17/h1-3,5-12,15H,4,14,16H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLKXSJKNUJUBT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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